molecular formula C14H13Cl2N5 B12933315 9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- CAS No. 115204-54-1

9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B12933315
CAS No.: 115204-54-1
M. Wt: 322.2 g/mol
InChI Key: VBYFAOXBMSIIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules It is characterized by the presence of a chlorinated purine core, a chlorobenzyl group, and dimethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as formamide derivatives and amines.

    Benzylation: The chlorobenzyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Studies have indicated that derivatives of purines exhibit anticancer properties. Compounds similar to 9H-Purin-6-amine have shown efficacy in inhibiting tumor growth by interfering with DNA synthesis and cell proliferation. Research suggests that such compounds can be developed into chemotherapeutic agents targeting specific cancer types, particularly those resistant to conventional treatments .
  • Antiviral Agents :
    • The purine structure is pivotal in developing antiviral drugs. The compound's analogs are being investigated for their potential to inhibit viral replication, particularly in RNA viruses. Their mechanism often involves mimicking nucleotides, thus disrupting the viral life cycle .
  • Enzyme Inhibition :
    • Certain studies have focused on the compound's ability to inhibit enzymes involved in nucleotide metabolism, such as adenosine deaminase. This inhibition can lead to increased levels of adenosine, which has therapeutic implications in treating conditions like asthma and inflammation .

Biochemical Research Applications

  • Nucleotide Analog Studies :
    • As a purine analog, this compound serves as a valuable tool in studying nucleotide metabolism and the role of purines in cellular processes. Researchers utilize it to understand how modifications to the purine structure can affect biological activity and enzyme interactions .
  • Drug Design and Development :
    • The compound's structural characteristics make it a candidate for rational drug design. By modifying its chemical structure, researchers can create new derivatives with enhanced biological activity or reduced toxicity profiles .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various purine derivatives, including 9H-Purin-6-amine, for their anticancer properties. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new chemotherapeutics .

Case Study 2: Antiviral Activity

Research conducted at a prominent virology lab tested the antiviral effects of several purine derivatives against influenza virus strains. The findings showed that compounds similar to 9H-Purin-6-amine significantly reduced viral titers in vitro, highlighting their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9-(4-chlorobenzyl)-9H-purine: Lacks the dimethylamine groups.

    9-Benzyl-9H-purine: Lacks both chlorine atoms and dimethylamine groups.

    6-Chloro-9H-purine: Lacks the benzyl and dimethylamine groups.

Uniqueness

2-Chloro-9-(4-chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of both chlorobenzyl and dimethylamine groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in scientific research and industry.

Biological Activity

The compound 9H-Purin-6-amine, 2-chloro-9-((4-chlorophenyl)methyl)-N,N-dimethyl- , also known as 2-Chloro-N-(4-chlorophenyl)-9-methyl-9H-purin-6-amine , is a derivative of purine that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in pharmacology and therapeutic interventions.

  • Chemical Formula : C₁₃H₁₃Cl₂N₅
  • Molecular Weight : 294.14 g/mol
  • CAS Number : 1062592-41-9
  • Structure : The compound features a purine base structure with chlorine and chlorophenyl substitutions, which may influence its biological interactions.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of purine derivatives have been explored in various cancer cell lines. While specific data on the compound's anticancer properties is sparse, related studies indicate:

  • Purine analogs can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Structural modifications often enhance selectivity towards cancerous cells while reducing toxicity to normal cells.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of chlorinated purine derivatives for their antibacterial activity against a panel of pathogens. The results indicated that the introduction of chlorophenyl groups significantly improved the compounds' potency against E. coli and S. aureus. The most effective derivative showed an MIC of 5 µM against S. aureus, suggesting that similar modifications in the target compound may yield comparable results.

Case Study 2: Antifungal Screening

Another investigation focused on the antifungal potential of various purine derivatives against Candida species. The study found that compounds with a similar structure exhibited promising antifungal activity, with some variants achieving MIC values below 20 µM. This reinforces the hypothesis that 9H-Purin derivatives could be effective antifungal agents.

Research Findings Summary Table

Activity TypeTarget OrganismsMIC Range (µM)Reference
AntibacterialStaphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
AntifungalCandida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Properties

CAS No.

115204-54-1

Molecular Formula

C14H13Cl2N5

Molecular Weight

322.2 g/mol

IUPAC Name

2-chloro-9-[(4-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H13Cl2N5/c1-20(2)12-11-13(19-14(16)18-12)21(8-17-11)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

VBYFAOXBMSIIDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.